molecular formula C6H9BrClNS B2459946 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 2137783-98-1

1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No. B2459946
M. Wt: 242.56
InChI Key: ZGWRLJDOXYAZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride, also known as BTEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BTEA is a thiophene derivative that is used as a building block in the synthesis of various organic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride involves the reaction of 5-bromothiophene-2-carboxylic acid with ethylenediamine, followed by reduction of the resulting imine to obtain the target compound as a hydrochloride salt.

Starting Materials
5-bromothiophene-2-carboxylic acid, ethylenediamine, sodium triacetoxyborohydride, hydrochloric acid, diethyl ether, wate

Reaction
Step 1: 5-bromothiophene-2-carboxylic acid is reacted with ethylenediamine in the presence of hydrochloric acid to form the corresponding imine intermediate., Step 2: The imine intermediate is reduced using sodium triacetoxyborohydride to obtain the amine product., Step 3: The amine product is treated with hydrochloric acid in diethyl ether to form the hydrochloride salt of the target compound., Step 4: The hydrochloride salt is isolated by filtration and drying to obtain the final product.

Mechanism Of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride is not fully understood. However, studies have shown that 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can inhibit the activity of various enzymes, including protein kinases and proteases. It has also been shown to interact with DNA and RNA, which can lead to the inhibition of DNA replication and transcription.

Biochemical And Physiological Effects

1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various viruses, including HIV-1 and HCV. In animal studies, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been shown to exhibit anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized using a simple two-step process. It is also relatively stable and can be stored for long periods without degradation. However, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has some limitations. It is toxic and can cause skin and eye irritation. It also has a low solubility in water, which can limit its use in aqueous reactions.

Future Directions

1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has several potential future directions for research. In medicinal chemistry, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can be further explored as a starting material in the synthesis of novel bioactive compounds. In material science, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can be used as a building block in the synthesis of new organic semiconductors and conducting polymers. In organic synthesis, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can be used as a reagent in the development of new transformations and synthetic methodologies. Additionally, further studies can be conducted to understand the mechanism of action of 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride and its potential applications in various fields of research.
Conclusion
In conclusion, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride is a thiophene derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. It can be synthesized using a simple two-step process and has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. Future research can be conducted to further explore the potential applications of 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride in various fields of research.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has been used as a starting material in the synthesis of various bioactive compounds, including kinase inhibitors, antitumor agents, and antiviral agents. In material science, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been used as a building block in the synthesis of conducting polymers and organic semiconductors. In organic synthesis, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been used as a reagent in various transformations, including reductive amination, cross-coupling reactions, and C-H activation.

properties

IUPAC Name

1-(5-bromothiophen-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWRLJDOXYAZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride

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